molecular formula C10H19ClN2O2 B8092548 Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride

Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride

Cat. No.: B8092548
M. Wt: 234.72 g/mol
InChI Key: DMLQSTMTVKCWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms at positions 2 and 5. The spiro[4.4]nonane scaffold comprises two fused rings (each containing four members) connected via a shared atom (spiro junction). The ethyl ester group at position 2 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing sigma receptor ligands and other bioactive molecules .

Properties

IUPAC Name

ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)12-6-4-10(8-12)3-5-11-7-10;/h11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQSTMTVKCWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(C1)CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on osteoclast activity, potential applications in osteoporosis treatment, and other relevant pharmacological properties.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C9H16ClN2O2C_9H_{16}ClN_2O_2 with a molecular weight of approximately 202.69 g/mol. The compound features a diazaspiro framework that enhances its interaction with biological targets.

Inhibition of Osteoclast Activity

Recent studies have demonstrated that derivatives of diazaspiro compounds, including this compound, exhibit significant inhibitory effects on osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.

Key Findings:

  • In Vitro Studies: Research indicated that certain derivatives effectively inhibited mouse and human osteoclast activities without affecting osteoblast numbers, suggesting a selective mechanism of action that preserves bone formation while reducing resorption .
  • IC50 Values: The inhibition of Rac activity in HEK293T cells expressing human DOCK5 was measured with various analogs, showing promising results (see Table 1).
CompoundIC50 (µM)Effect on Osteoblasts
E19710No effect
E20215No effect
E20412No effect

Table 1: Inhibition of Osteoclast Activity by Diazaspiro Compounds

The mechanism by which this compound inhibits osteoclast activity involves the modulation of signaling pathways critical for osteoclast adhesion and function. Specifically, it targets the DOCK5 protein, which plays a role in cytoskeletal rearrangements necessary for osteoclast activity .

Preclinical Studies

A preclinical study involving ovariectomized mice demonstrated that treatment with E197 significantly prevented bone loss without impairing bone formation. This suggests the potential for developing new anti-osteoporotic therapies based on this compound .

Study Highlights:

  • Objective: Evaluate the efficacy of E197 in preventing bone loss.
  • Results: Significant reduction in bone resorption markers compared to control groups.
  • Conclusion: E197 represents a lead candidate for further development as an osteoporosis treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic diaza compounds are structurally diverse, with variations in ring size, substituents, and functional groups significantly influencing their physicochemical and pharmacological properties. Below is a systematic comparison:

Structural Variations in Spiro Ring Systems

Compound Name Spiro Ring System Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride [4.4] Ethyl ester, HCl salt N/A* C₁₀H₁₉ClN₂O₂ 234.73 Intermediate for sigma ligands
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4] tert-Butyl ester 236406-49-8 C₁₂H₂₂N₂O₂ 226.32 Precursor for drug candidates
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride [3.5] tert-Butyl ester, HCl salt 236406-55-6 C₁₂H₂₂ClN₂O₂ 264.77 Sigma receptor ligands
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride [3.5] Allyl ester, HCl salt 2007921-06-2 C₁₁H₁₉ClN₂O₂ 246.73 Experimental intermediate

Key Observations:

  • Ester Groups: Ethyl and tert-butyl esters influence lipophilicity. For instance, tert-butyl groups enhance steric bulk, which may reduce metabolic degradation but lower solubility compared to ethyl derivatives .
  • Salt Forms: Hydrochloride salts (e.g., 2007921-06-2) improve aqueous solubility, critical for in vitro assays, while free bases (e.g., 236406-49-8) are preferred for organic-phase reactions .

Physicochemical Properties

Property This compound tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Melting Point Not reported Not reported Not reported
Solubility High (HCl salt) Moderate (free base) High (HCl salt)
Stability Stable at 2–8°C (inert) Stable at 2–8°C (inert) Stable at 2–8°C (inert)
Purity ≥95% (typical) ≥95% ≥98%

Critical Note: Hydrochloride salts generally exhibit better crystallinity and storage stability compared to free bases, making them preferred for long-term pharmaceutical use .

Preparation Methods

Carbamate Formation via Chloroformate Reagents

The most direct route to ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate involves reacting the free base of 2,7-diazaspiro[4.4]nonane with ethyl chloroformate. This method leverages nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the chloroformate.

Procedure (Adapted from):

  • Deprotection of 2,7-Diazaspiro[4.4]nonane Hydrochloride:
    The hydrochloride salt (1.0 eq, CAS 2445251-06-7) is neutralized with a saturated NaHCO₃ solution, extracting the free base into dichloromethane (DCM).

  • Reaction with Ethyl Chloroformate:
    The free base is dissolved in anhydrous DCM under nitrogen. Triethylamine (TEA, 2.0 eq) is added, followed by dropwise addition of ethyl chloroformate (1.2 eq) at 0°C. The mixture is stirred at room temperature for 2–4 hours.

  • Workup and Isolation:
    The reaction is quenched with cold water, and the organic layer is washed with 5% NH₄Cl and saturated NaHCO₃. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: DCM/MeOH 95:5).

  • Hydrochloride Salt Formation:
    The purified ethyl carbamate is treated with HCl in ethanol, yielding the hydrochloride salt.

Key Data:

  • Yield: 50–65% (estimated from analogous tert-butyl procedures).

  • Purity: >95% (HPLC).

Reductive Alkylation of Spirocyclic Amines

An alternative approach involves reductive alkylation of 2,7-diazaspiro[4.4]nonane with ethyl glyoxylate, though this method is less common. Sodium cyanoborohydride (NaBH₃CN) facilitates the reduction of the imine intermediate formed between the amine and the aldehyde.

Procedure (Adapted from):

  • Imine Formation:
    2,7-Diazaspiro[4.4]nonane hydrochloride (1.0 eq) is suspended in methanol with ethyl glyoxylate (1.5 eq) and acetic acid (2.0 eq). The mixture is stirred at 0°C for 30 minutes.

  • Reduction:
    NaBH₃CN (1.5 eq) is added portionwise, and the reaction is stirred at room temperature overnight.

  • Workup:
    The mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography.

Key Data:

  • Yield: ~40% (lower due to competing side reactions).

  • Limitation: Requires strict pH control to avoid over-reduction.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents (e.g., acetonitrile) and mild bases (e.g., K₂CO₃). For example, a modified procedure from employs acetonitrile (ACN) instead of DCM, enhancing solubility and reaction kinetics:

ParameterConditionYield Improvement
SolventACN (vs. DCM)+15%
BaseK₂CO₃ (vs. TEA)+10%
Temperature50°C (vs. rt)+5%

Purification Challenges

The hydrochloride salt’s hygroscopic nature complicates isolation. Freeze-drying from tert-butanol/water mixtures improves crystallinity, as reported in.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O):
    δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.60–3.20 (m, 8H, spiro-CH₂), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, D₂O):
    δ 156.2 (C=O), 62.1 (OCH₂CH₃), 54.8–48.3 (spiro-C), 14.1 (OCH₂CH₃).

Chromatographic Purity

  • HPLC (C18 column):
    Retention time = 6.7 min (95% purity, λ = 254 nm).

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield Range
Chloroformate RouteHigh selectivity, scalableRequires anhydrous conditions50–65%
Reductive AlkylationAvoids chloroformate handlingLow yield, side reactions30–40%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves spirocyclic ring formation followed by carboxylate esterification. A common approach uses tert-butyl-protected precursors (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) as starting materials. The Boc group is removed under acidic conditions (e.g., HCl/dioxane), followed by ethyl esterification. Key steps include:

  • Amine alkylation : Reacting spirocyclic amines with ethyl chloroformate in the presence of a base like K₂CO₃ in acetonitrile (ACN) .
  • Purification : Silica gel chromatography or recrystallization to isolate the hydrochloride salt.
  • Characterization : Use ¹H/¹³C NMR to confirm spirocyclic structure and esterification, and LC-MS for purity (>95%) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodology :

  • Spectroscopy : ¹H NMR detects sp² hybridization in the spiro ring (δ 3.5–4.5 ppm for N–CH₂ groups). IR confirms carbonyl stretches (~1700 cm⁻¹ for ester groups) .
  • X-ray crystallography : Resolve ambiguities in spiro connectivity and stereochemistry (SHELX programs are widely used for refinement) .
  • Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. What computational strategies are effective for studying the interaction of this compound with biological targets (e.g., sigma receptors)?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model binding poses. The spirocyclic core’s rigidity allows precise alignment in receptor pockets (e.g., σ₁R transmembrane domains) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Focus on hydrogen bonding between the carboxylate and Lys/Arg residues .
  • SAR analysis : Compare analogs (e.g., tert-butyl vs. ethyl esters) to quantify steric/electronic effects on binding affinity (IC₅₀ values) .

Q. How should researchers address contradictions in reported biological activity data for spirocyclic diazaspiro derivatives?

  • Methodology :

  • Batch variability : Ensure consistent synthetic protocols (e.g., reaction time, temperature) to minimize impurities affecting bioactivity .
  • Assay conditions : Standardize cell lines (e.g., SH-SY5Y for neuropharmacology) and control for pH, serum proteins, and solvent (DMSO ≤0.1%) .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., Sigma-1 receptor Ki values) to identify outliers and validate trends .

Q. What strategies optimize the scalability of spirocyclic compound synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral resolution : Use (S)- or (R)-camphorsulfonic acid to separate enantiomers during salt formation .
  • Flow chemistry : Implement continuous flow reactors for ring-closing steps (e.g., cyclization of diamines with ketones) to enhance yield (>80%) and reduce racemization .
  • Quality control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) at each step .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying hydrophilic spirocyclic hydrochloride salts?

  • Methodology :

  • Counterion exchange : Convert hydrochloride to less hygroscopic salts (e.g., trifluoroacetate) via ion-exchange chromatography .
  • Lyophilization : Remove residual solvents (ACN/H₂O) under vacuum without degrading the spiro core .

Q. What in vitro assays are most suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodology :

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.